(3R)-1-(Cyclopropanesulfonyl)pyrrolidin-3-ol
Description
(3R)-1-(Cyclopropanesulfonyl)pyrrolidin-3-ol is a chiral pyrrolidine derivative characterized by a cyclopropanesulfonyl group at the 1-position and a hydroxyl group at the 3-position of the pyrrolidine ring. Its molecular formula is C₇H₁₃NO₃S, with a molecular weight of 191.25 g/mol (CAS: 1568088-67-4) . The compound’s stereochemistry (R-configuration at C3) is critical for its biological activity and interaction with target proteins. It is primarily utilized in medicinal chemistry as a building block for synthesizing enzyme inhibitors or receptor modulators due to its sulfonamide group, which enhances binding affinity and metabolic stability.
Properties
Molecular Formula |
C7H13NO3S |
|---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
(3R)-1-cyclopropylsulfonylpyrrolidin-3-ol |
InChI |
InChI=1S/C7H13NO3S/c9-6-3-4-8(5-6)12(10,11)7-1-2-7/h6-7,9H,1-5H2/t6-/m1/s1 |
InChI Key |
MHISXEQFRSBVNT-ZCFIWIBFSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1O)S(=O)(=O)C2CC2 |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(Cyclopropanesulfonyl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as a γ-lactam, the pyrrolidine ring can be constructed through cyclization reactions.
Introduction of the Cyclopropanesulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using cyclopropanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of (3R)-1-(Cyclopropanesulfonyl)pyrrolidin-3-ol may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the hydroxyl group.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonyl group.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a deoxygenated or desulfonylated product.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
(3R)-1-(Cyclopropanesulfonyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-1-(Cyclopropanesulfonyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropanesulfonyl group can act as a bioisostere, mimicking the function of other functional groups in biological systems. The hydroxyl group may participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Pyrrolidine Backbones
The following table compares (3R)-1-(Cyclopropanesulfonyl)pyrrolidin-3-ol with structurally related pyrrolidine derivatives:
Functional Group Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
